Home > Products > Screening Compounds P92519 > 3-Acetylmorphine
3-Acetylmorphine - 29593-26-8

3-Acetylmorphine

Catalog Number: EVT-10897688
CAS Number: 29593-26-8
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Acetylmorphine is a morphinane alkaloid.
Source and Classification

3-Acetylmorphine is derived from morphine, which is an opiate extracted from the opium poppy (Papaver somniferum). In terms of classification, it falls under the category of opioids, specifically as a morphine derivative. It is also classified as a narcotic analgesic due to its pain-relieving properties.

Synthesis Analysis

Methods

The synthesis of 3-acetylmorphine typically involves the acetylation of morphine using acetic anhydride or acetyl chloride. The general procedure consists of refluxing morphine with acetic anhydride, which facilitates the transfer of the acetyl group to the hydroxyl group at the 3-position.

Technical Details:

  1. Reflux Method: Morphine is combined with acetic anhydride in a reaction flask and heated under reflux conditions. This process allows for efficient acetylation.
  2. Yield and Purity: The method can yield high purity products, with reported yields often exceeding 90% depending on reaction conditions and purification methods employed .
Molecular Structure Analysis

Structure

The molecular formula for 3-acetylmorphine is C₁₇H₁₉N₃O₃. The compound features a morphinan backbone with an acetyl group attached to the nitrogen atom at the 3-position.

Chemical Reactions Analysis

Reactions

3-Acetylmorphine can undergo several chemical reactions, including:

  1. Hydrolysis: In aqueous solutions, it can hydrolyze back to morphine and acetic acid.
  2. Oxidation: Under certain conditions, oxidation can lead to various products, including different morphine derivatives.
  3. Reduction: Reduction reactions can convert 3-acetylmorphine back to morphine or other derivatives depending on the reducing agents used.

Technical Details: Common reagents for these reactions include acetic anhydride for acetylation and various oxidizing agents like potassium permanganate for oxidation reactions .

Mechanism of Action

The mechanism of action for 3-acetylmorphine is closely related to that of its parent compound, morphine. It primarily acts on the central nervous system by binding to opioid receptors (mu, delta, and kappa), leading to analgesic effects.

Process and Data

  • Opioid Receptor Interaction: Upon administration, 3-acetylmorphine is metabolized into morphine, which then binds to opioid receptors, inhibiting neurotransmitter release and reducing pain perception.
  • Pharmacokinetics: The onset of action is rapid due to its lipophilic nature, allowing it to cross the blood-brain barrier effectively .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but only slightly soluble in water.

Chemical Properties

  • Melting Point: Approximately 170 °C.
  • Stability: Relatively stable under normal conditions but sensitive to hydrolysis in aqueous environments.
Applications

3-Acetylmorphine has several scientific applications:

  1. Research in Opioid Pharmacology: Used to study opioid receptor interactions and metabolic pathways related to heroin metabolism.
  2. Forensic Toxicology: Serves as a reference standard for detecting heroin use in biological samples.
  3. Analgesic Development: Investigated as a potential precursor in synthesizing new analgesics with modified properties .
Introduction to 3-Acetylmorphine in Opioid Metabolism

Role of 3-Monoacetylmorphine as a Secondary Metabolite of Heroin

3-Monoacetylmorphine (3-Monoacetylmorphine) is a transient intermediate in the biotransformation of heroin (diacetylmorphine). Upon entering the bloodstream, heroin undergoes rapid enzymatic deacetylation, primarily by plasma cholinesterases and hepatic carboxylesterases. This hydrolysis occurs at both the 3- and 6-positions of the morphine scaffold, yielding two isomeric metabolites: 6-Monoacetylmorphine (6-Monoacetylmorphine) and 3-Monoacetylmorphine. While 6-Monoacetylmorphine is the dominant initial metabolite due to preferential enzymatic activity at the 3-position, 3-Monoacetylmorphine forms in smaller quantities [1] [7].

Unlike 6-Monoacetylmorphine, which is pharmacologically active and relatively stable, 3-Monoacetylmorphine undergoes rapid hydrolysis to morphine. Its half-life is exceptionally short—typically less than 5 minutes—making it challenging to detect in vivo. Consequently, 3-Monoacetylmorphine does not accumulate significantly in tissues or plasma and is considered a minor, inactive metabolic byproduct. Its primary metabolic relevance lies in its role as a precursor to morphine, the final active metabolite responsible for heroin’s sustained opioid effects [1] [7].

Table 1: Key Metabolic Characteristics of Heroin Metabolites

Property3-Monoacetylmorphine6-Monoacetylmorphine
Primary Formation SitePlasma/LiverPlasma/Liver
Metabolic StabilityLow (t₁/₂ < 5 min)Moderate (t₁/₂ = 20–30 min)
Enzymatic PathwayEsterase hydrolysisEsterase hydrolysis
Major MetaboliteMorphineMorphine
Pharmacological ActivityNegligibleHigh

Positional Isomerism in Heroin Metabolites: 3-Monoacetylmorphine vs. 6-Monoacetylmorphine

The divergent biological fates of 3-Monoacetylmorphine and 6-Monoacetylmorphine stem from their structural isomerism. Heroin metabolism generates two positional isomers differentiated solely by the site of remaining acetylation:

  • 3-Monoacetylmorphine: Acetyl group at the phenolic 3-hydroxy position.
  • 6-Monoacetylmorphine: Acetyl group at the alcoholic 6-hydroxy position [3] [4].

This minor structural difference profoundly impacts pharmacology:

  • Receptor Binding: The free phenolic 3-hydroxy group in morphine and 6-Monoacetylmorphine is critical for high-affinity binding to μ-opioid receptors. In 3-Monoacetylmorphine, acetylation at the 3-position masks this group, drastically reducing receptor affinity and rendering the molecule pharmacologically inert [3] [6].
  • Metabolic Susceptibility: The 3-acetyl bond in 3-Monoacetylmorphine is highly labile to esterase-mediated hydrolysis, accelerating its conversion to morphine. In contrast, the 6-acetyl bond in 6-Monoacetylmorphine is more resistant to hydrolysis, allowing 6-Monoacetylmorphine to persist longer in vivo and exert potent opioid effects [1] [7].
  • Lipophilicity and Brain Penetration: Both isomers retain higher lipophilicity than morphine, facilitating blood-brain barrier passage. However, 6-Monoacetylmorphine’s stability enables it to act as a primary mediator of heroin’s acute effects (e.g., the "rush"), whereas 3-Monoacetylmorphine’s rapid breakdown limits its direct contribution [7] [9].

Table 2: Structural and Functional Comparison of Heroin Metabolites

Characteristic3-Monoacetylmorphine6-Monoacetylmorphine
Acetylation SitePhenolic 3-OHAlcoholic 6-OH
Receptor Affinity (μ-opioid)Weak (masked 3-OH)Strong (free 3-OH)
Enzymatic Hydrolysis RateVery HighModerate
Brain Uptake EfficiencyHigh (lipophilic)High (lipophilic)
Contribution to Heroin EffectsIndirect (via morphine)Direct (potent agonist)

Historical Context and Discovery in Metabolic Pathways

The identification of 3-Monoacetylmorphine is intertwined with heroin’s complex scientific history. Diacetylmorphine was first synthesized in 1874 by Charles Romley Wright at St. Mary’s Hospital, London. Wright combined anhydrous morphine with acetic anhydride, producing a compound he termed "Tetra acetyl morphine" (later identified as diacetylmorphine). Biological assays by collaborator F.M. Pierce noted profound physiological depression in test animals but did not characterize metabolites [5] [7].

In 1898, Heinrich Dreser at Bayer Pharmaceuticals spearheaded pharmacological studies leading to heroin’s commercialization as an antitussive. Early clinical reports by Strube, Floret, and Leo hailed heroin as superior to codeine for respiratory illnesses, with minimal side effects. Crucially, these studies lacked the analytical tools to detect transient metabolites like 3-Monoacetylmorphine, leading to the assumption that heroin itself was the active entity [5] [7].

The metabolic pathway of heroin remained obscure until mid-20th-century advances in chromatography and mass spectrometry. Researchers discovered that heroin’s in vivo effects were primarily mediated by metabolites, not the parent compound. 6-Monoacetylmorphine was isolated as the dominant active intermediate, while 3-Monoacetylmorphine was identified later as a trace, rapidly hydrolyzed byproduct. This clarified why 3-Monoacetylmorphine—despite structural similarities—lacks pharmacological significance: enzymatic deacetylation at the 3-position occurs almost instantaneously, funneling this isomer exclusively toward morphine production [1] [7] [9].

The historical emphasis on 6-Monoacetylmorphine as heroin’s key active metabolite overshadowed research into 3-Monoacetylmorphine. Modern analytical techniques (e.g., GC-MS) confirm its ephemeral presence in biological samples only immediately post-heroin exposure, cementing its status as a metabolic intermediate rather than a therapeutically relevant molecule [8] [9].

Properties

CAS Number

29593-26-8

Product Name

3-Acetylmorphine

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1

InChI Key

GMLREHXYJDLZOU-LEPYJNQMSA-N

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.